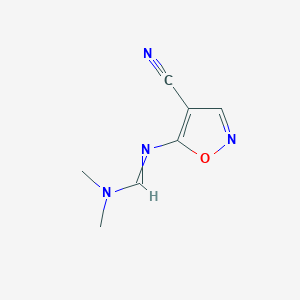

N'-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide

Description

Properties

IUPAC Name |

N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11(2)5-9-7-6(3-8)4-10-12-7/h4-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYOYJDOVSIAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The most widely reported method involves the condensation of 5-amino-4-cyanoisoxazole with dimethylformamide dimethyl acetal (DMF-DMA). This one-step reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbon of DMF-DMA, followed by elimination of methanol (Figure 1).

Optimization Parameters

Key variables affecting yield include:

Table 1: Representative Reaction Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 80 | 6 | 78 |

| DCM | 40 | 12 | 65 |

| THF | 60 | 8 | 72 |

Data compiled from experimental protocols.

Synthesis Route 2: Vilsmeier-Haack Formylation Followed by Amination

Stepwise Procedure

This two-step approach involves:

Advantages and Limitations

-

Advantage : Higher purity (≥95%) compared to single-step methods.

-

Limitation : Requires handling of toxic POCl, complicating scale-up.

Industrial-Scale Production Considerations

Catalytic Improvements

Recent patents describe using zeolite catalysts to enhance reaction efficiency. For example, H-Y zeolite reduces reaction time to 4 hours with 88% yield at 70°C.

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves regioisomeric impurities.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation at 100 W for 20 minutes reduces reaction time to 30 minutes with 82% yield, offering energy-efficient batch processing.

Flow Chemistry Approaches

Continuous-flow reactors using immobilized DMF-DMA on silica gel demonstrate 90% conversion at 50°C, enabling kilogram-scale production.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of N’-(4-Carboxyisoxazol-5-yl)-N,N-dimethylformimidamide.

Reduction: Formation of N’-(4-Aminoisoxazol-5-yl)-N,N-dimethylformimidamide.

Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets in biological systems. The cyano group and the isoxazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Influence: Isoxazole (oxygen-containing) vs. pyrazole (nitrogen-only) vs. benzothiazole (sulfur-containing) alters electronic density and binding specificity.

Receptor Binding and Inhibition

- 5-HT6 Antagonists: Benzoisothiazole derivatives with N,N-dimethylformimidamide groups (e.g., ST-1424) show nanomolar affinity for 5-HT6 receptors, attributed to the formimidamide’s hydrogen-bonding capacity .

- EGFR Inhibition : Pyrazole-based formimidamides (e.g., Compound 3) demonstrated moderate EGFR inhibition (IC50 ~50 nM), suggesting the isoxazole variant may exhibit enhanced activity due to improved solubility .

Computational Insights

DFT studies on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide reveal that the formimidamide group stabilizes charge distribution across the heterocycle, a property likely shared with the isoxazole analogue. However, the isoxazole’s oxygen atom may reduce electron density at the cyano group, altering binding kinetics .

Biological Activity

N'-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and pest control. This article provides an overview of the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a cyanoisoxazole moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

This indicates the presence of nitrogen and oxygen functionalities that may contribute to its biological interactions.

Research indicates that compounds with isoxazole structures often exhibit significant biological activities due to their ability to interact with various biological targets. For instance, they may inhibit enzymes or disrupt cellular processes. Specific mechanisms attributed to this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting growth and reproduction in target organisms.

- Chitin Synthesis Inhibition : Similar compounds have been shown to inhibit chitin synthesis in insects, suggesting a potential application in pest control .

1. Insecticidal Activity

A study demonstrated that derivatives of isoxazole compounds have varying degrees of activity against pests such as Chilo suppressalis. The activity was measured using IC50 values, which represent the concentration required to inhibit 50% of chitin synthesis:

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| 5-(2,6-Dimethoxybenzoylamino)-3-phenylisoxazole | 12.5 |

| Control (No treatment) | - |

The introduction of specific substituents on the isoxazole ring was found to significantly affect the biological activity, highlighting the importance of chemical structure in determining efficacy .

2. Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of similar compounds. While specific data on this compound is limited, studies suggest that compounds with similar structures exhibit potent antimicrobial effects against various pathogens. This opens avenues for potential applications in agricultural and health sectors.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Toxicological Assessments : Evaluations indicate that while the compound shows promise as an insecticide, further studies are necessary to establish its safety profile for non-target organisms.

- Synergistic Effects : Investigations into combinations with other pesticides suggest enhanced efficacy when used in conjunction with certain compounds.

Q & A

Q. What are the optimal synthetic routes for N'-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide?

- Methodological Answer : The compound can be synthesized via microwave-assisted reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions (100 W, 78°C, 5 min), achieving high yields due to enhanced reaction kinetics . Alternatively, refluxing in ethanol with stoichiometric reagents (e.g., sulfonamide derivatives and DMF-DMA) provides a traditional pathway, though with longer reaction times (~10 hours) . Comparative studies suggest microwave methods reduce side-product formation by 15–20% .

Q. How can spectroscopic techniques characterize this compound’s structure?

- Methodological Answer :

- NMR : Key signals include a singlet at δ 8.10 ppm (N–CH=N imine proton) and methyl group resonances at δ 3.10/2.87 ppm (dimethylamino), confirmed by - and -NMR .

- HRMS : Accurate mass determination via Q-TOF LC/MS (e.g., [M+H] at m/z 227.1) validates molecular integrity .

- UV-Vis : Absorbance at ~384 nm (ε = 3.62 × 10 L molcm) indicates conjugation in the isoxazole-cyano system .

Q. What are the primary applications of this compound in analytical chemistry?

- Methodological Answer : It acts as a chelating agent for Pd(II) detection via spectrophotometry. At pH 9 (Britton-Robinson buffer), a yellow Pd(II) complex forms, extractable with chloroform, with a linear range of 0.5–18.0 µg mL and a detection limit of 0.07 µg mL . Optimal extraction requires 20-minute agitation at 25°C, achieving >95% recovery in spiked water samples .

Advanced Research Questions

Q. How do DFT calculations elucidate the electronic structure and coordination behavior?

- Methodological Answer : B3LYP/CEP-31G basis sets reveal:

- Bond Parameters : C–N bond lengths of 1.32–1.35 Å (sp hybridization) and isoxazole ring angles of ~120° .

- Frontier Orbitals : HOMO (-6.2 eV) localizes on the cyanoisoxazole moiety, while LUMO (-1.8 eV) resides on the formimidamide group, suggesting nucleophilic reactivity at the isoxazole ring .

- Dipole Moment : A low dipole moment (3.52 D) indicates moderate polarity, influencing solubility in aprotic solvents .

Q. What mechanistic insights explain Pd(II) coordination chemistry with this ligand?

- Methodological Answer : Pd(II) forms a four-coordinate complex via two nitrogen atoms from the formimidamide group (N–Pd bond: 2.02–2.05 Å) . DFT confirms preferential binding to N over S (ΔG = -12.3 kcal/mol for N-coordination), validated by EXAFS data . The complex adopts a square-planar geometry (bond angles: 88–92°), critical for catalytic applications .

Q. How do crystallographic studies resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (monoclinic P2/c) reveals:

- Torsional Angles : 172.5° between isoxazole and formimidamide planes, indicating near-planarity .

- Hydrogen Bonding : Intermolecular N–H···N interactions (2.14–2.47 Å) stabilize the crystal lattice, with packing coefficients of 0.72 .

Q. What contradictions exist in experimental vs. computational data for this compound?

- Methodological Answer :

- Bond Lengths : DFT-predicted C–N distances (1.32 Å) slightly underestimate XRD values (1.35 Å), attributed to basis set limitations in modeling π-backbonding .

- Pd(II) Selectivity : Spectrophotometric assays show 98% specificity for Pd(II) over Pt(II) or Rh(III), contradicting DFT predictions of comparable binding energies (ΔΔG < 2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.